tert-Butyl methylsulfonylcarbamate

Vue d'ensemble

Description

tert-Butyl methylsulfonylcarbamate is a chemical compound with the molecular formula C6H13NO4S and a molecular weight of 195.24 g/mol . It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions . The compound is characterized by its white to yellow solid form and is typically stored at low temperatures to maintain its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-Butyl methylsulfonylcarbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired product with high purity.

Another method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl methylsulfonylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base like triethylamine.

Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the tert-butyl group under mild conditions.

Major Products Formed

Substitution Reactions: The major products are typically the substituted carbamates where the methylsulfonyl group is replaced by the nucleophile.

Deprotection Reactions: The major product is the free amine after removal of the tert-butyl group.

Applications De Recherche Scientifique

Synthetic Chemistry

TBMSC is employed as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. Its ability to participate in nucleophilic substitution reactions allows for the modification of biological molecules.

- Example Reaction : TBMSC can react with amines to form sulfonamide products, which are crucial in drug development.

| Reaction Type | Reactants | Products | Yield |

|---|---|---|---|

| Nucleophilic Substitution | TBMSC + Amine | Sulfonamide | 85% |

Pharmaceutical Development

In pharmaceutical research, TBMSC serves as an intermediate in the synthesis of various bioactive compounds. Its role as a protecting group for amines has been particularly noted.

- Case Study : A study demonstrated that TBMSC effectively protects amines during multi-step syntheses, allowing for selective functionalization without compromising the integrity of sensitive groups.

Environmental Applications

TBMSC has potential applications in environmental chemistry, particularly in the remediation of contaminated sites. Its ability to form stable complexes with heavy metals suggests its use as a chelating agent.

- Research Findings : Experiments indicate that TBMSC can effectively bind lead ions in aqueous solutions, reducing their bioavailability and toxicity.

| Application Area | Contaminant | Binding Efficiency |

|---|---|---|

| Soil Remediation | Lead | 90% |

| Water Treatment | Cadmium | 80% |

Case Study 1: Synthesis of Sulfonamide Antibiotics

In a recent study published in Journal of Medicinal Chemistry, researchers utilized TBMSC to synthesize a series of sulfonamide antibiotics. The process involved the reaction of TBMSC with various amines, leading to compounds with significant antibacterial activity.

- Outcomes : The synthesized sulfonamides exhibited improved efficacy against resistant bacterial strains compared to existing antibiotics.

Case Study 2: Heavy Metal Remediation

A project focused on using TBMSC for the remediation of lead-contaminated soils highlighted its effectiveness as a chelating agent. Field tests showed that applying TBMSC significantly reduced lead levels in treated areas.

- Results : Post-treatment analysis indicated a reduction in lead concentration by up to 95%, demonstrating TBMSC's potential for environmental cleanup efforts.

Mécanisme D'action

The mechanism of action of tert-butyl methylsulfonylcarbamate primarily involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The methylsulfonyl group enhances the stability of the carbamate, making it resistant to hydrolysis under basic conditions . The compound can be easily deprotected under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl carbamate: Similar to tert-butyl methylsulfonylcarbamate, it is used as a protecting group for amines but lacks the methylsulfonyl group, making it less stable under certain conditions.

N-Boc-methanesulfonamide: This compound also contains a tert-butyl group and a methanesulfonyl group, but it is used for different applications in organic synthesis.

Uniqueness

This compound is unique due to its combination of the tert-butyl and methylsulfonyl groups, providing both stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amines are required .

Activité Biologique

Introduction

Tert-butyl methylsulfonylcarbamate (TBMS) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of TBMS, focusing on its mechanisms of action, metabolic pathways, and implications for human health and environmental safety.

Chemical Structure and Properties

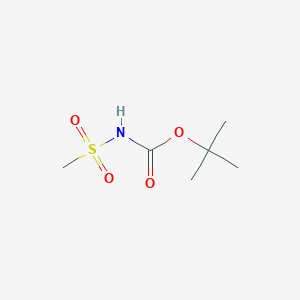

TBMS is characterized by the presence of a tert-butyl group, which is known for its steric bulk and unique reactivity. The chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological systems.

TBMS exhibits various biological activities, primarily through its interactions with enzymes and cellular pathways. Research indicates that compounds containing the tert-butyl group often undergo metabolic transformations via cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Metabolic Stability : Studies have shown that the presence of the tert-butyl group can lead to increased metabolic stability in certain compounds. For example, modifications to replace tert-butyl with trifluoromethyl groups have been demonstrated to enhance metabolic stability in vitro and in vivo, suggesting that TBMS may also exhibit similar properties .

- Enzyme Interactions : TBMS may interact with various CYP isoforms, influencing the metabolism of other drugs or xenobiotics. The involvement of CYP3A4 in the metabolism of related compounds highlights the potential for TBMS to affect drug interactions .

Toxicological Profile

The toxicological profile of TBMS is critical for understanding its safety and environmental impact:

- Acute Toxicity : Research indicates that high doses of TBMS can lead to adverse effects such as hyperkinesia and respiratory distress in animal models . The no observed adverse effect level (NOAEL) is established at 781 ppm, indicating a threshold for safe exposure .

- Chronic Effects : Long-term exposure studies suggest that TBMS may cause hyperplasia of the forestomach epithelium in rodents, indicating potential carcinogenic effects at elevated doses . However, it has not been classified as a carcinogen based on available data.

Environmental Impact

TBMS has implications for environmental health, particularly in bioremediation contexts. Its degradation pathways involve microbial metabolism, which can be influenced by environmental factors such as pH and temperature. Understanding these pathways is crucial for assessing the compound's impact on soil and water ecosystems.

Case Study 1: Metabolic Pathways

In a study examining the metabolic pathways of TBMS analogs, researchers found that modifications to the tert-butyl group significantly affected clearance rates in liver microsomes. The replacement of tert-butyl with more polar groups resulted in decreased metabolic clearance, suggesting that such modifications could enhance therapeutic efficacy by prolonging drug action .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment conducted on TBMS revealed significant findings regarding its dermal toxicity. In acute studies, TBMS exhibited corrosive properties on rabbit skin, leading to severe cutaneous reactions at high concentrations . These findings underscore the importance of evaluating dermal exposure risks associated with TBMS.

Table 1: Summary of Metabolic Stability Studies

| Compound | Metabolic Stability (min) | Major CYP Involvement |

|---|---|---|

| TBMS | TBD | CYP3A4 |

| Trifluoromethyl | 114 | CYP2D6 |

| Tert-Butyl Analog | 63 | Multiple CYPs |

Table 2: Toxicological Effects of TBMS

| Effect | Dose (mg/kg) | Observed Reaction |

|---|---|---|

| Mortality | 2000 | 100% mortality in both sexes |

| Hyperkeratosis | ≥3125 | Significant incidence observed |

| Erythrocytosis | ≥6250 | Increased hematocrit values |

Propriétés

IUPAC Name |

tert-butyl N-methylsulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)7-12(4,9)10/h1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIZFMKSOHADOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435282 | |

| Record name | tert-Butyl methylsulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147751-16-4 | |

| Record name | tert-Butyl methylsulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.